molecular formula C9H10N4O3S B13941048 Acetic acid, isonicotinamido guanylmercapto- CAS No. 63906-37-6

Acetic acid, isonicotinamido guanylmercapto-

Cat. No.: B13941048
CAS No.: 63906-37-6
M. Wt: 254.27 g/mol
InChI Key: SLVONSPDRRWWSF-UHFFFAOYSA-N
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Description

Acetic acid, isonicotinamido guanylmercapto- is a complex organic compound with the molecular formula C9H10N4O3S. This compound contains a variety of functional groups, including carboxylic acid, amide, amine, and hydroxyl groups, which contribute to its diverse chemical properties .

Preparation Methods

The synthesis of acetic acid, isonicotinamido guanylmercapto- typically involves multiple steps, starting with the preparation of the isonicotinamido derivativeIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Acetic acid, isonicotinamido guanylmercapto- undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, isonicotinamido guanylmercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, isonicotinamido guanylmercapto- involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Acetic acid, isonicotinamido guanylmercapto- can be compared to other similar compounds, such as isonicotinamide derivatives and guanylmercapto compounds. Its unique combination of functional groups sets it apart, providing distinct chemical and biological properties. Similar compounds include isonicotinamide, guanylmercapto derivatives, and other acetic acid derivatives .

Properties

CAS No.

63906-37-6

Molecular Formula

C9H10N4O3S

Molecular Weight

254.27 g/mol

IUPAC Name

2-carbamimidoylsulfanyl-2-(pyridine-4-carbonylamino)acetic acid

InChI

InChI=1S/C9H10N4O3S/c10-9(11)17-7(8(15)16)13-6(14)5-1-3-12-4-2-5/h1-4,7H,(H3,10,11)(H,13,14)(H,15,16)

InChI Key

SLVONSPDRRWWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NC(C(=O)O)SC(=N)N

Origin of Product

United States

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